

AMG 193 Clinical Trials: Nausea and Vomiting Technical Support Center

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This technical support center provides guidance for researchers, scientists, and drug development professionals on managing nausea and vomiting associated with the investigational agent AMG 193 in a clinical trial setting.

Frequently Asked Questions (FAQs)

Q1: What is the expected incidence of nausea and vomiting with AMG 193?

A1: In the dose-exploration phase of the first-in-human trial (NCT05094336), treatment-related nausea and vomiting were among the most common adverse events. Nausea was reported in 48.8% of patients, and vomiting in 30.0% of patients.[1] In the dose-expansion phase, anygrade nausea occurred in 57.5% of patients (Grade 3: 4.6%), and any-grade vomiting occurred in 34.5% of patients (Grade 3: 3.4%).[2]

Q2: What is the underlying mechanism of AMG 193-induced nausea and vomiting?

A2: The exact mechanism is not fully elucidated. AMG 193 is an MTA-cooperative inhibitor of protein arginine methyltransferase 5 (PRMT5).[2][3] PRMT5 is involved in various cellular processes, including RNA splicing and gene expression.[2][3] It is hypothesized that inhibition of PRMT5 in non-target tissues where PRMT5 plays a physiological role could lead to off-target effects, including gastrointestinal toxicity. Other PRMT5 inhibitors have also reported nausea and fatigue as common treatment-related adverse events, suggesting a potential class effect.

Q3: Is the nausea and vomiting associated with AMG 193 manageable?



A3: Yes. In the clinical trial setting, nausea and vomiting were generally reported as manageable and reversible with standard anti-emetic management.[2] These events were mostly low-grade and tended to resolve within 2 to 4 weeks of continued dosing.[2]

Q4: Does food intake affect AMG 193-related nausea and vomiting?

A4: Preliminary results from clinical trials suggest that food does not alter the exposure to AMG 193.[2] Consequently, the fasting requirement for the study was lifted, which may help to improve the nausea and vomiting profile of the drug.[2]

Troubleshooting Guides

Issue 1: Patient reports new onset of nausea after starting AMG 193.

Troubleshooting Steps:

- Assess Severity: Grade the nausea according to the Common Terminology Criteria for Adverse Events (CTCAE).
- Administer Prophylactic Antiemetics: Ensure the patient is receiving an appropriate prophylactic antiemetic regimen based on the moderate emetic risk of AMG 193. Refer to the Prophylactic Antiemetic Protocol for Moderate Emetic Risk Agents below.
- Evaluate for Other Causes: Rule out other potential causes of nausea, such as concomitant medications, disease progression, or gastrointestinal obstruction.
- Patient Counseling: Advise the patient to maintain hydration and consume small, frequent meals.

Issue 2: Patient experiences vomiting despite prophylactic antiemetics.

Troubleshooting Steps:

- Assess Severity and Frequency: Grade the vomiting according to CTCAE and document the number of episodes in 24 hours.
- Initiate Breakthrough Antiemetic Therapy: Administer a rescue antiemetic from a different drug class than the prophylactic agents. Refer to the Management of Breakthrough Nausea



and Vomiting Protocol below.

- Re-evaluate Prophylactic Regimen: If breakthrough vomiting occurs, consider escalating the prophylactic regimen for the next cycle of AMG 193.
- Monitor Fluid and Electrolyte Status: Assess for signs of dehydration and electrolyte imbalance, and provide supportive care as needed.

Issue 3: Patient has persistent nausea and vomiting impacting daily activities and oral intake.

Troubleshooting Steps:

- Consider Dose Interruption/Reduction: In cases of Grade 3 or higher nausea or vomiting, or
 if the symptoms are intolerable, consider a temporary interruption or dose reduction of AMG
 193 as per the clinical trial protocol.
- Intensify Antiemetic Support: Implement a more aggressive, multi-drug antiemetic regimen, potentially including agents like olanzapine.
- Intravenous Hydration: If oral intake is significantly compromised, provide intravenous fluids to prevent dehydration.
- Consult with Principal Investigator: Discuss the case with the principal investigator to determine the best course of action for the patient.

Data Presentation

Table 1: Incidence of Nausea and Vomiting with AMG 193 in Clinical Trials

| Adverse Event | Any Grade Incidence (Dose- Expansion Phase) [2] | Grade 3 Incidence (Dose-Expansion Phase)[2] | Any Grade Incidence (Dose- Exploration Phase) [1] |
|---------------|--|---|---|
| Nausea | 57.5% | 4.6% | 48.8% |
| Vomiting | 34.5% | 3.4% | 30.0% |



Experimental Protocols

Prophylactic Antiemetic Protocol for Moderate Emetic Risk Agents (Adapted from ASCO Guidelines)

This protocol is recommended for patients initiating treatment with AMG 193.

Objective: To prevent acute and delayed nausea and vomiting.

Methodology:

- Agent Selection: A two-drug combination is recommended:
 - A 5-HT3 receptor antagonist (e.g., ondansetron, granisetron, palonosetron).
 - Dexamethasone.
- Administration Schedule:
 - Day 1 (Prior to AMG 193 administration):
 - Administer the 5-HT3 receptor antagonist.
 - Administer dexamethasone.
 - o Days 2-3:
 - Continue dexamethasone.
- Dosage:
 - Ondansetron: 16-24 mg orally or 8-12 mg IV.
 - Granisetron: 2 mg orally or 1 mg IV.
 - Palonosetron: 0.5 mg orally or 0.25 mg IV (Day 1 only).
 - Dexamethasone: 12 mg orally or IV on Day 1, followed by 8 mg daily on Days 2-3.



Management of Breakthrough Nausea and Vomiting Protocol (Adapted from NCCN and ASCO Guidelines)

This protocol is for patients who experience nausea or vomiting despite prophylaxis.

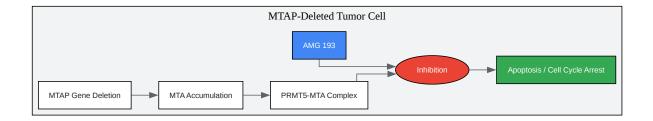
Objective: To control breakthrough nausea and vomiting.

Methodology:

- Agent Selection: Administer an agent from a different drug class than the prophylactic regimen. Options include:
 - Dopamine receptor antagonists (e.g., prochlorperazine, metoclopramide).
 - Phenothiazines (e.g., promethazine).
 - Atypical antipsychotics (e.g., olanzapine).
 - Benzodiazepines (e.g., lorazepam), particularly for anticipatory nausea.
 - Cannabinoids (e.g., dronabinol, nabilone), for refractory cases.
- Administration:
 - Administer the selected agent at the onset of breakthrough symptoms.
 - Continue the agent on a scheduled basis (not as needed) until symptoms resolve.
- Dosage Examples:
 - Prochlorperazine: 10 mg orally or IV every 6 hours.
 - Metoclopramide: 10-20 mg orally or IV every 6 hours.
 - Olanzapine: 5-10 mg orally daily.
 - Lorazepam: 0.5-2 mg orally or IV every 6 hours.



Mandatory Visualization



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Caption: Simplified signaling pathway of AMG 193 in MTAP-deleted tumor cells.

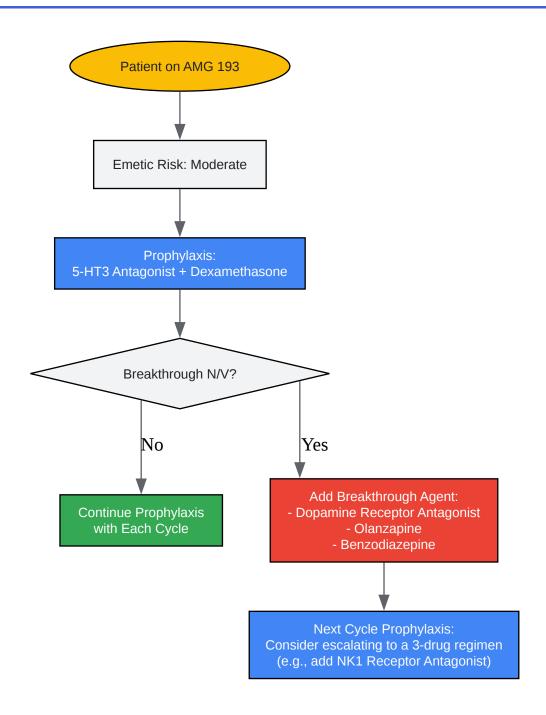




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Caption: Experimental workflow for managing AMG 193-related nausea and vomiting.





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Caption: Decision-making flowchart for antiemetic selection with AMG 193.

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